molecular formula C21H24FN5OS B2528736 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380192-01-6

4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2528736
CAS No.: 2380192-01-6
M. Wt: 413.52
InChI Key: KVRPTILREVFBPF-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting acetylacetone with thiourea under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction involving 1-chloropiperazine. Finally, the pyrimidine ring is formed by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methoxy positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorine and methoxy groups on the pyrimidine ring enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir have comparable structures and pharmacological properties.

Uniqueness

The uniqueness of 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5OS/c1-14-18(29-15(2)25-14)12-26-8-10-27(11-9-26)21-19(22)20(23-13-24-21)16-4-6-17(28-3)7-5-16/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPTILREVFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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